molecular formula C10H7NO2 B083995 alpha-Cyanocinnamic acid CAS No. 14378-06-4

alpha-Cyanocinnamic acid

Cat. No. B083995
CAS RN: 14378-06-4
M. Wt: 173.17 g/mol
InChI Key: CDUQMGQIHYISOP-RMKNXTFCSA-N
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Description

Alpha-Cyanocinnamic acid is a compound that plays a significant role in various scientific applications, particularly in mass spectrometry, where it serves as a matrix for facilitating the ionization of proteins and peptides. This compound is known for its ability to reduce matrix adducts, enhancing peptide ionization and improving the detection of low-concentration samples in matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry (Zhu & Papayannopoulos, 2003).

Synthesis Analysis

The synthesis of this compound derivatives has been explored as a means to inhibit farnesyltransferase, suggesting a nonpeptidic and non-sulfhydryl approach to the inhibition of protein farnesylation. These compounds demonstrate a competitive inhibition with respect to the Ras protein, indicating their potential in biochemical applications (Poradosu et al., 1999).

Molecular Structure Analysis

A detailed structural investigation of (E)-methyl-α-cyanocinnamate, a derivative of this compound, revealed its crystal and molecular structure, providing insights into the electronic structure of alpha, beta-dehydroamino acid derivatives and related compounds. This structural analysis contributes to the understanding of the compound's reactivity and interactions (Busetti et al., 1990).

Chemical Reactions and Properties

This compound is pivotal in the development of matrices for MALDI MS, offering enhanced performance in protein digest analysis. The introduction of derivatives like 4-chloro-alpha-cyanocinnamic acid has shown to improve analytical performance by increasing peptide detection and sequence coverage, demonstrating the compound's versatile chemical properties (Towers et al., 2010).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as crystal structure and glass transition temperature, have been studied to understand their stability and behavior in different conditions. For example, polymers derived from this compound show varying glass transition temperatures, indicating their amorphous nature and potential for applications in nonlinear optical materials (Stenger-Smith et al., 1991).

Chemical Properties Analysis

The chemical reactivity of this compound has been harnessed for selective detection in mass spectrometry. For instance, it has been re-explored as a reactive matrix for the selective and sensitive analysis of glutathione (GSH), demonstrating its utility in biological sample analysis and highlighting its specific chemical interactions (Guo et al., 2021).

Scientific Research Applications

  • Enhancement of Mass Spectrometry Analysis : alpha-Cyanocinnamic acid is primarily used as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. It's been shown to significantly improve the ionization of analytes, particularly peptides, compared to other matrices (Jaskolla et al., 2009). This matrix has also been used for the sequencing analysis of oligodeoxynucleotides, suggesting its broad applicability in genomics research (Qing-Jin Yan et al., 1997).

  • Improved Detection of Phosphorylated Peptides : Phosphorylated peptides are crucial in understanding protein function and signaling pathways. This compound, when used with alternative matrices like 2',4',6'-trihydroxyacetophenone, enhances the detection of these peptides in proteolytic digests, aiding in more detailed proteomic studies (Xiaofeng Yang et al., 2004).

  • Vibrational Analysis : The compound has also been studied for its vibrational properties using Raman spectroscopy, which is essential for understanding its interaction with analytes and its stability under various conditions (E. Mojica et al., 2015).

  • High Sensitivity in Metabolite Mapping : this compound has been used in Imaging Matrix Assisted Laser Desorption Ionization Mass Spectrometry to analyze the distribution of metabolites within plant tissues, highlighting its role in metabolomics and plant biology research (M. Burrell et al., 2007).

  • Development of Monocarboxylate Transporter Inhibitors : In medicinal chemistry, derivatives of this compound have been developed as potent inhibitors of monocarboxylate transporter 1, which are explored for their potential as anticancer agents (Shirisha Gurrapu et al., 2015).

  • Detection of Cyanocobalamin in Foodstuffs : It's also used in a modified form (4-Chloro-α-cyanocinnamic acid) as a matrix for the detection of cyanocobalamin (Vitamin B12) in food samples, demonstrating its utility in food science and nutrition (C. Calvano et al., 2016).

  • Investigation of Molecular Structures : The molecular structure of compounds related to this compound has been determined to understand their electronic and structural properties, which are crucial in designing more efficient matrices and related compounds (V. Busetti et al., 1990).

  • Study of Synthetic Serine Proteinase Inhibitors : It's been used in the synthesis of compounds to test inhibitory activity against enzymes, contributing to biochemistry and pharmaceutical research (B. Voigt et al., 1983).

  • Photodimerization Dynamics : this compound has been studied for its ultrafast photodimerization dynamics, which is significant in understanding its behavior in laser desorption/ionization processes (T. Hoyer et al., 2007).

Mechanism of Action

Target of Action

Alpha-Cyanocinnamic acid (CHCA) is primarily used as a matrix for peptides and nucleotides in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry analyses . It enhances the ionization of protein or peptide standards and samples in MALDI mass spectrometers .

Mode of Action

CHCA facilitates the ionization of proteins and peptides in a MALDI time-of-flight (TOF) mass spectrometer . The matrix itself also ionizes, as do its sodium and potassium adducts . This interaction with its targets leads to changes in their ionization states, which is crucial for their detection and analysis in mass spectrometry.

Result of Action

The primary result of CHCA’s action is the enhanced ionization of target molecules in MALDI-TOF mass spectrometry . This allows for the more effective analysis of these molecules, contributing to a wide range of research and diagnostic applications.

Action Environment

The efficacy and stability of CHCA are influenced by the specific conditions used in MALDI-TOF mass spectrometry Factors such as the laser intensity, the matrix-to-analyte ratio, and the temperature can all impact the effectiveness of CHCA as a matrix

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The considerable increase in performance of alpha-Cyanocinnamic acid promises to have a strong impact on future analytical applications of MALDI, because current sensitivity limits are overcome and more comprehensive analyses come into reach .

properties

IUPAC Name

(E)-2-cyano-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUQMGQIHYISOP-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1011-92-3
Record name alpha-Cyanocinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-cyanocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Cyano-3-phenylacrylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC5X33HR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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